

Spectroscopic Characterization of 4-Methylbenz[a]anthracene: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylbenz[a]anthracene

CAS No.: 316-49-4

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in toxicological and environmental research due to its classification as a carcinogenic compound.^{[1][2]} As a derivative of benz[a]anthracene, its chemical and physical properties, as well as its spectroscopic signature, are crucial for its unambiguous identification and quantification in various matrices. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **4-Methylbenz[a]anthracene**, offering valuable insights for researchers in drug development and related scientific fields.

Molecular Structure and Isomeric Considerations

The molecular formula of **4-Methylbenz[a]anthracene** is C₁₉H₁₄, with a molecular weight of approximately 242.32 g/mol.^{[1][3]} The structure consists of a benz[a]anthracene core with a methyl group substituted at the 4-position. Understanding the precise location of this methyl

group is critical, as the spectroscopic properties of methyl-substituted benz[a]anthracene isomers can vary significantly.

Figure 1: Molecular structure of **4-Methylbenz[a]anthracene** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ^1H and ^{13}C NMR spectroscopy are indispensable tools for the structural elucidation of **4-Methylbenz[a]anthracene**. The following data is based on the comprehensive study by Jones and Mokoena (1982), which details the NMR chemical shifts of various methyl-substituted benz[a]anthracenes.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **4-Methylbenz[a]anthracene** in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl_3 , or carbon disulfide, CS_2).
- Transfer the solution to a 5 mm NMR tube.

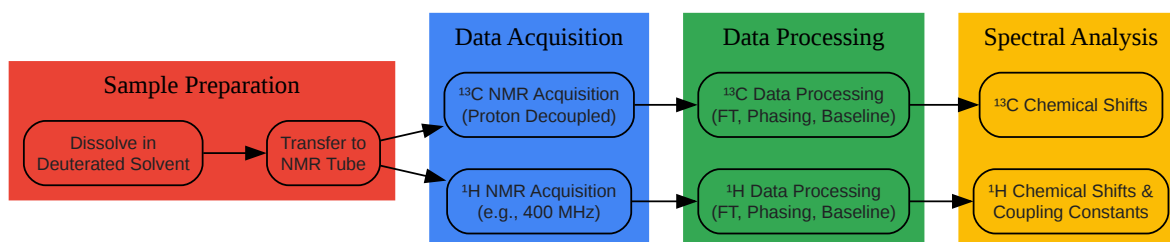
2. ^1H NMR Spectroscopy:

- Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Set the spectral width to cover the aromatic and methyl proton regions (typically 0-10 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the data with appropriate window functions and perform phase and baseline corrections.

3. ^{13}C NMR Spectroscopy:

- Acquire the spectrum on the same NMR spectrometer.
- Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

- Set the spectral width to cover the aromatic and aliphatic carbon regions (typically 0-160 ppm).
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .



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Figure 2: General workflow for NMR data acquisition and analysis.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Methylbenz[a]anthracene** is characterized by a series of signals in the aromatic region and a distinct singlet for the methyl group. The exact chemical shifts are influenced by the solvent and the spectrometer frequency. Based on the work of Jones and Mokoena (1982), the following assignments can be made.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH_3	~2.7	s	-
H-1, H-2, H-3	7.5 - 8.0	m	-
H-5, H-6	7.9 - 8.2	m	-
H-8, H-9, H-10, H-11	7.6 - 8.0	m	-
H-7, H-12	8.8 - 9.1	m	-

Note: The chemical shifts for the aromatic protons are complex and overlapping, appearing as a multiplet. The values presented are approximate ranges.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of **4-Methylbenz[a]anthracene** will show 19 distinct signals, corresponding to the 19 carbon atoms in the molecule. The chemical shift of the methyl carbon is significantly upfield compared to the aromatic carbons.

Carbon	Chemical Shift (δ, ppm)
CH ₃	~20
Aromatic C	120 - 135
Quaternary C	128 - 140

Note: Specific assignments for each aromatic carbon require advanced 2D NMR techniques. The values presented are general ranges for the different types of carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of **4-Methylbenz[a]anthracene**. Electron ionization (EI) is a common method used for the analysis of PAHs.

Experimental Protocol: Mass Spectrometry Data Acquisition

1. Sample Introduction:

- Introduce a dilute solution of the compound into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from other components.

2. Ionization:

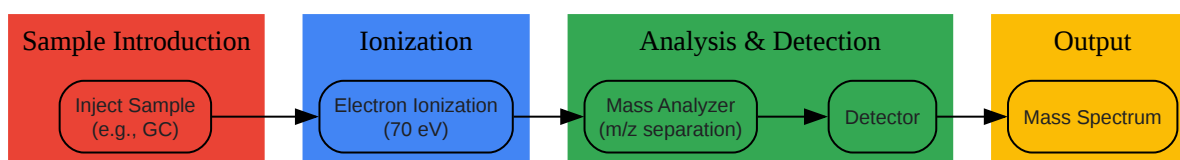
- Subject the sample to electron ionization (typically at 70 eV).

3. Mass Analysis:

- Separate the resulting ions based on their mass-to-charge ratio (m/z).

4. Detection:

- Detect the ions and generate a mass spectrum.



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Figure 3: General workflow for mass spectrometry analysis.

Mass Spectrum and Fragmentation Pattern

The mass spectrum of **4-Methylbenz[a]anthracene** is expected to show a prominent molecular ion peak (M^+) at m/z 242, corresponding to its molecular weight.^{[1][3]} The fragmentation pattern will be characteristic of a methylated PAH.

m/z	Ion	Relative Intensity	Description
242	$[C_{19}H_{14}]^+$	High	Molecular Ion (M^+)
241	$[C_{19}H_{13}]^+$	Moderate	Loss of a hydrogen radical from the molecular ion
227	$[C_{18}H_{11}]^+$	Moderate	Loss of a methyl radical (CH_3) from the molecular ion
121	$[C_9H_7]^+$	Low	Doubly charged molecular ion ($[M]^{2+}$)
113.5	$[C_{18}H_{11}]^{2+}$	Low	Doubly charged ion from the loss of a methyl radical

The base peak in the mass spectrum is typically the molecular ion peak (m/z 242) due to the stability of the aromatic system. The loss of a methyl radical to form the ion at m/z 227 is a characteristic fragmentation pathway for methylated PAHs.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview for the identification and characterization of **4-Methylbenz[a]anthracene**. The combination of NMR and MS techniques offers a robust methodology for the unambiguous structural confirmation of this important environmental and toxicological compound. Researchers are encouraged to consult the cited literature for more detailed experimental parameters and data analysis.

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